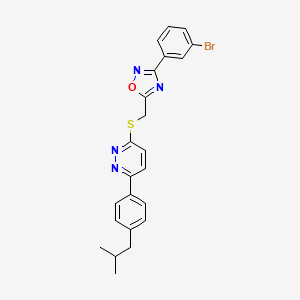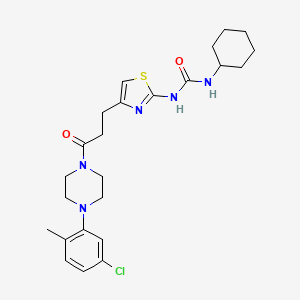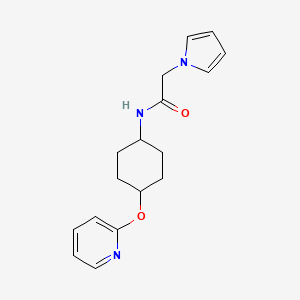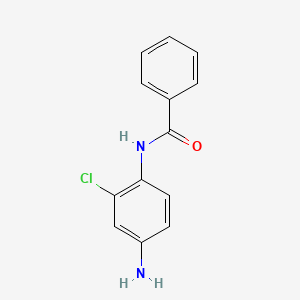
N-(4-amino-2-chlorophenyl)benzamide
Vue d'ensemble
Description
“N-(4-amino-2-chlorophenyl)benzamide” is a chemical compound with the empirical formula C13H12Cl2N2O . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “N-(4-amino-2-chlorophenyl)benzamide” can be represented by the SMILES stringO=C(C1=CC=CC=C1)NC2=C(Cl)C=C(N)C=C2.Cl . This indicates that the compound contains a benzamide group attached to a 2-chlorophenyl group via a nitrogen atom .
Applications De Recherche Scientifique
Anticonvulsant Activities
Synthesis and Evaluation as Anticonvulsants : Derivatives of N-(4-amino-2-chlorophenyl)benzamide have been synthesized and evaluated for anticonvulsant activities. These compounds, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, were found superior to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).
Anticonvulsant Screening : Other benzamide derivatives, such as N-(2,6-diisopropylphenyl) benzamides, were screened for anticonvulsant activity and showed partial protection against chemically induced seizures (Afolabi et al., 2012).
Pharmacokinetic Studies
- Liquid Chromatographic Determination : A method for the liquid chromatographic determination of serum and urine concentrations of 4-amino-N-(2,6-dimethylphenyl)-benzamide and its metabolite was developed for pharmacokinetic studies (Dockens et al., 1987).
Spectroscopic Studies
- Vibrational and Electronic Spectra Analysis : The vibrational, electronic, and nonlinear optical properties of certain N-aryl ring substituted benzamide compounds have been investigated by UV-vis, FT-IR, and FT-Raman spectroscopic measurements (Rao et al., 2015).
Molecular Structure Analysis
- Conformational Analysis : Studies on N-(2,4-Dichlorophenyl)benzamide, a related compound, revealed insights into its molecular structure and intermolecular hydrogen bonding patterns (Gowda et al., 2008).
Anticancer Potential
- Synthesis of Indapamide Derivatives : Indapamide derivatives of N-(4-amino-2-chlorophenyl)benzamide were synthesized and showed proapoptotic activity in melanoma cell lines, suggesting potential anticancer properties (Yılmaz et al., 2015).
Anticonvulsant Activity Comparison
- Comparison with Other Drugs : The anticonvulsant and toxic properties of 4-amino-N-(2,6-dimethylphenyl)benzamide were compared with other antiepileptic drugs, indicating its potent anticonvulsant effect in maximal electroshock seizure models (Clark Cr, 1988).
Green Synthesis Approaches
- Efficient Green Synthesis : A highly efficient green synthesis method was developed for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, showcasing an environmentally friendly approach to synthesizing these compounds (Sabbaghan & Hossaini, 2012).
Orientations Futures
There is ongoing research into compounds similar to “N-(4-amino-2-chlorophenyl)benzamide”, suggesting potential future directions for this compound . For instance, studies have been conducted on the synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex, which has shown promising antibacterial activity .
Propriétés
IUPAC Name |
N-(4-amino-2-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAVWGWJKCHJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-chlorophenyl)benzamide | |
Synthesis routes and methods
Procedure details






Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)
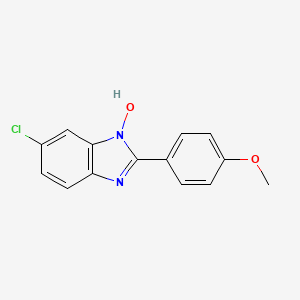
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2822356.png)
![N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2822357.png)
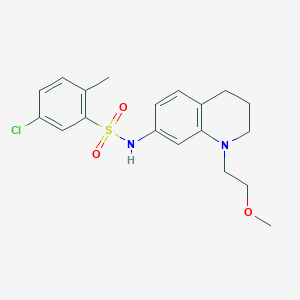
![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide](/img/structure/B2822362.png)
![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)
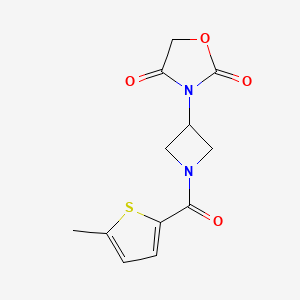
![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)
![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)
![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)
